4-(Propylsulfanyl)but-3-EN-2-one
Description
4-(Propylsulfanyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a propylsulfanyl (-SPr) substituent at the C4 position of the butenone backbone.
Properties
CAS No. |
66894-66-4 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
4-propylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h4,6H,3,5H2,1-2H3 |
InChI Key |
LZVMRPALKITDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfanyl)but-3-EN-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl carbon of the butenone, followed by elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propylsulfanyl)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the butenone moiety can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine, chlorine), hydrohalic acids (e.g., hydrochloric acid), inert solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of 4-(Propylsulfinyl)but-3-EN-2-one or 4-(Propylsulfonyl)but-3-EN-2-one.
Reduction: Formation of 4-(Propylsulfanyl)butan-2-ol.
Substitution: Formation of halogenated derivatives such as 4-(Propylsulfanyl)-3-chlorobutan-2-one.
Scientific Research Applications
4-(Propylsulfanyl)but-3-EN-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Propylsulfanyl)but-3-EN-2-one involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or receptors, while the sulfanyl group can undergo redox reactions, modulating the activity of redox-sensitive proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The nitro group (in 4-nitrophenyl derivatives) reduces electron density in the conjugated system, leading to a blue shift in UV-Vis absorption (λmax ≈ 323 nm) compared to the dimethylamino-substituted analog (λmax ≈ 375 nm) . The propylsulfanyl group, with moderate electron-donating capacity, may exhibit intermediate absorption characteristics.
- Thermal Stability : Halogenated derivatives like 4-(2,4-dichlorophenyl)but-3-en-2-one show higher melting points (83–85°C) , likely due to increased molecular rigidity and intermolecular interactions. The propylsulfanyl analog, with a flexible alkyl chain, may exhibit lower thermal stability.
- Synthetic Routes: The phenylisoxazolyl derivative is synthesized via iodine-mediated isomerization , suggesting that similar strategies could apply to this compound.
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